1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidin-3-carbonsäure

Übersicht

Beschreibung

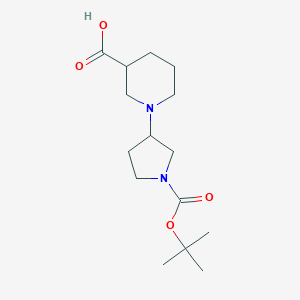

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidin-3-carbonsäure“:

PROTAC-Entwicklung

Diese Verbindung wird als starrer Linker in der PROTAC (Proteolysis Targeting Chimera)-Entwicklung zur gezielten Proteindegradation verwendet. Die Steifigkeit des Linkers kann die 3D-Orientierung des Degraders beeinflussen, was für seine Funktion entscheidend ist .

Krebsforschung

Es wurde festgestellt, dass es die Migration von Krebszellen unterdrückt, indem es den Myocardin-verwandten Transkriptionsfaktor A (MRTF-A) hemmt, ein kritischer Faktor für die epitheliale-mesenchymale Transition (EMT), die eine bedeutende Rolle bei der Entstehung von Krebs spielt .

Gewebsfibrose

Die Verbindung ist in der Forschung zur Gewebsfibrose beteiligt, wo sie pathologische Prozesse unterdrückt, die zur Fibrose führen .

Atherosklerotische Läsionen

Es spielt auch eine Rolle bei der Entwicklung atherosklerotischer Läsionen, wo seine Hemmung von MRTF-A die Bildung von Läsionen verhindern kann .

Chemische Konjugate

Die Verbindung ist nützlich für die Herstellung chemischer Konjugate, die Entitäten sind, die durch die stabile Verbindung von zwei oder mehr Chemikalien gebildet werden .

Suzuki-Miyaura-Kreuzkupplung

Es dient als Reagenz für Suzuki-Miyaura-Kreuzkupplungsreaktionen, die in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet sind .

Biologische Aktivität

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₆N₂O₄

- Molecular Weight : 298.38 g/mol

- CAS Number : 1219434-20-4

- MDL Number : MFCD06657438

Biological Activity Overview

The biological activity of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid has been explored primarily in the context of its effects on various biological systems, including enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes, notably those involved in bacterial DNA replication. For instance, it has shown promising results in inhibiting DNA gyrase and topoisomerase IV, which are crucial for bacterial cell division. The compound demonstrated low nanomolar IC50 values, indicating strong inhibitory activity against these targets .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies revealed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

The mechanism by which 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid exerts its biological effects is primarily through enzyme inhibition. By binding to the active sites of DNA gyrase and topoisomerase IV, the compound disrupts the normal function of these enzymes, leading to impaired DNA replication in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics, which are widely used in clinical settings .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antibacterial Properties :

- Researchers tested various derivatives of piperidine-based compounds for antibacterial efficacy.

- Results indicated that modifications to the piperidine structure significantly influenced antibacterial potency.

- The study concluded that 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid exhibited superior activity compared to other derivatives tested .

- Inhibition Assays :

Data Tables

| Activity Type | Target | IC50 Value (nM) | MIC (µg/mL) |

|---|---|---|---|

| Enzyme Inhibition | DNA Gyrase | <32 | - |

| Enzyme Inhibition | Topoisomerase IV | <100 | - |

| Antimicrobial Activity | Staphylococcus aureus | - | 0.5 |

| Antimicrobial Activity | Enterococcus faecalis | - | 0.25 |

Eigenschaften

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-6-12(10-17)16-7-4-5-11(9-16)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXSUUXDUDDEIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659700 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903094-72-4 | |

| Record name | 1-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.